5-Phenyl-4-isoxazolylacetic acid

Description

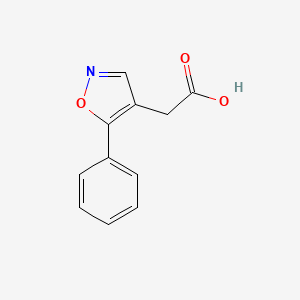

5-Phenyl-4-isoxazolylacetic acid is a heterocyclic organic compound featuring an isoxazole ring substituted at the 4-position with an acetic acid group and at the 5-position with a phenyl group. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and material science. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in synthetic organic chemistry and drug design.

Properties

CAS No. |

155602-50-9 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(5-phenyl-1,2-oxazol-4-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-10(14)6-9-7-12-15-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |

InChI Key |

ATDPMUYDXBFCAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects and Bond Characteristics

5-Phenyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic Acid Amide (Compound 174)

- Structure : Features a 4-carboxylic acid group and a 5-phenyl substituent, similar to the target compound, but with a 3-(2,4,6-trimethylphenyl) group and an amide functional group.

- Key Data: Molecular Formula: C₂₀H₁₈N₂O₂ Synthesis: Derived from 4-acylisoxazole precursors via amidation .

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

- Structure : Contains a benzimidazole core with a sulfonic acid group instead of an isoxazole-acetic acid system.

- Key Data :

- Comparison : Unlike 5-phenyl-4-isoxazolylacetic acid, Ensulizole’s sulfonic acid group enhances photostability but reduces metabolic versatility in biological systems.

Bond Length and Electronic Properties

X-ray crystallography studies on phenyl-substituted isoxazoles reveal:

- N-O Bond Length : In 4- and 5-phenylisoxazoles, the N-O bond length is 1.36–1.38 Å , shorter than in 4-acylisoxazoles (~1.40 Å). This shorter bond indicates higher bond strength and resonance stabilization, aligning with their reduced susceptibility to ring-opening reactions .

- Electrochemical Reactivity : The shorter N-O bond in phenyl-substituted isoxazoles correlates with lower electrochemical reactivity compared to acylated derivatives, which undergo easier reduction at the ring .

Physicochemical and Functional Comparisons

Research Findings and Trends

- Synthetic Utility : this compound’s acetic acid group allows facile conjugation with amines or alcohols, enabling diverse derivatization for drug discovery. In contrast, Ensulizole’s sulfonic acid group limits such flexibility .

- Biological Activity: While notes antitumor and enzyme-inhibiting properties in related isoxazole derivatives, specific data on this compound remain sparse.

- Stability : Phenyl-substituted isoxazoles exhibit superior thermal and oxidative stability over acylated variants due to stronger N-O bonds, making them suitable for high-temperature reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-Phenyl-4-isoxazolylacetic acid and its derivatives?

- Methodological Answer : A typical approach involves condensation reactions using chloroacetic acid derivatives. For example, thioacetic acid analogs are synthesized by heating precursors like 5-(hydroxyphenylmethyl)-substituted triazoles with chloroacetic acid under reflux conditions . Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratios) and using ethanol as a solvent for recrystallization to ensure purity (>97%) . Key steps:

- Step 1 : React 5-phenylisoxazole intermediates with acetic acid derivatives.

- Step 2 : Purify via recrystallization (ethanol or ethyl acetate) .

- Step 3 : Confirm purity using thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1) .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring (C=N stretch ~1600 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and S content to confirm molecular formula (e.g., C₁₀H₇NO₃) .

- Thin-Layer Chromatography (TLC) : Use iodine vapor to visualize spots and assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) to accelerate substitution reactions while minimizing side products .

- pH Adjustment : Use mild bases (e.g., NaOH) to deprotonate intermediates during amide coupling .

- Catalyst Screening : Explore coupling agents (e.g., EDCI/HOBt) for ester-to-amide conversions, noting yield improvements up to 20% .

Q. What strategies resolve contradictions in biological activity data for isoxazole-acetic acid derivatives?

- Methodological Answer :

- Comparative Structural Analysis : Compare with analogs like thiazolidinone or pyrazole derivatives to isolate functional group contributions (e.g., fluorobenzyl moieties enhance lipophilicity) .

- Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to distinguish nonspecific effects from target-specific activity .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to validate hypothesized pathways .

Q. How do salt forms of this compound influence solubility and bioactivity?

- Methodological Answer :

- Salt Synthesis : React the free acid with metal sulfates (e.g., ZnSO₄) or organic bases (e.g., morpholine) in ethanol to form salts .

- Solubility Testing : Measure solubility in PBS (pH 7.4) and DMSO; sodium salts typically show 2–3x higher aqueous solubility .

- Bioactivity Correlation : Compare IC₅₀ values of free acid vs. salts in cell-based assays (e.g., anti-diabetic activity via PPAR-γ activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.